molecular formula C9H15N3 B11918822 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11918822
M. Wt: 165.24 g/mol
InChI Key: HXIXFIKGFWVKRO-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,5-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,5-a]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: This compound shares a similar imidazo core but differs in the arrangement of nitrogen atoms and the presence of a carboxylate group.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Another related compound with a pyrimidine ring, known for its antimicrobial properties.

Uniqueness

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is unique due to its specific ring structure and the presence of an ethyl group at the 3-position. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C9H15N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h2-6,10H2,1H3

InChI Key

HXIXFIKGFWVKRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCCC2)N

Origin of Product

United States

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